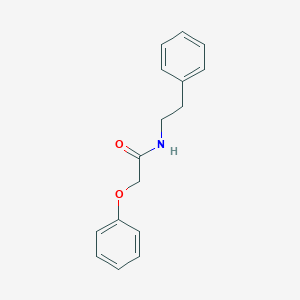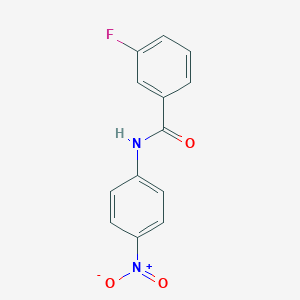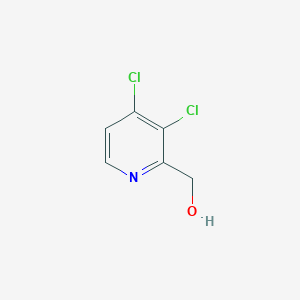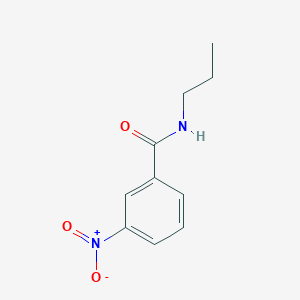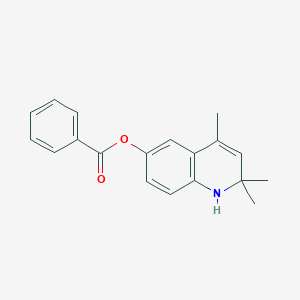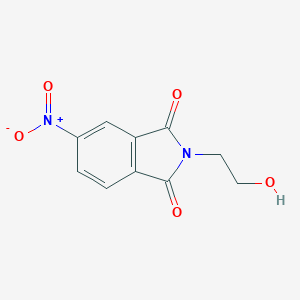
N-(2-Hydroxyethyl)-4-nitrophthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-4-nitrophthalimide, also known as HENPI, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. This compound is widely used in the synthesis of various organic compounds and has been studied for its potential pharmacological properties.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-4-nitrophthalimide has been extensively studied for its potential pharmacological properties, including its ability to inhibit certain enzymes and receptors. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-4-nitrophthalimide is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Effets Biochimiques Et Physiologiques
N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the immune response. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Hydroxyethyl)-4-nitrophthalimide in lab experiments is its versatility. It can be used in a range of applications, from drug development to catalysis. Additionally, N-(2-Hydroxyethyl)-4-nitrophthalimide is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of using N-(2-Hydroxyethyl)-4-nitrophthalimide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(2-Hydroxyethyl)-4-nitrophthalimide. One area of interest is its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Hydroxyethyl)-4-nitrophthalimide and its potential as a fluorescent probe and catalyst. Finally, more studies are needed to determine the safety and toxicity of N-(2-Hydroxyethyl)-4-nitrophthalimide in vivo, which may inform its potential use in clinical applications.
Conclusion:
In conclusion, N-(2-Hydroxyethyl)-4-nitrophthalimide is a versatile chemical compound that has a range of scientific research applications. Its potential pharmacological properties, as well as its use as a fluorescent probe and catalyst, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
N-(2-Hydroxyethyl)-4-nitrophthalimide can be synthesized through a multi-step process that involves the reaction of phthalic anhydride with ethylene glycol, followed by nitration with nitric acid. The resulting product is then purified using column chromatography, yielding N-(2-Hydroxyethyl)-4-nitrophthalimide as a yellow crystalline solid. This synthesis method has been optimized to produce high yields of pure N-(2-Hydroxyethyl)-4-nitrophthalimide, making it a reliable source for research purposes.
Propriétés
Numéro CAS |
55080-96-1 |
|---|---|
Nom du produit |
N-(2-Hydroxyethyl)-4-nitrophthalimide |
Formule moléculaire |
C10H8N2O5 |
Poids moléculaire |
236.18 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H8N2O5/c13-4-3-11-9(14)7-2-1-6(12(16)17)5-8(7)10(11)15/h1-2,5,13H,3-4H2 |
Clé InChI |
WQVLISNHYKCNPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



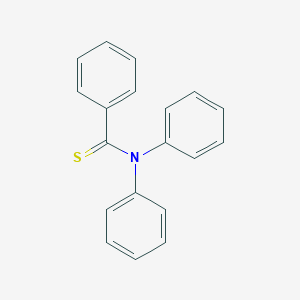
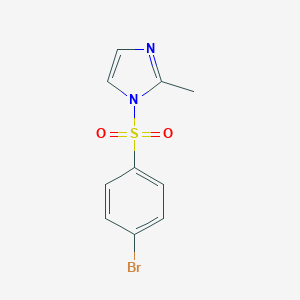
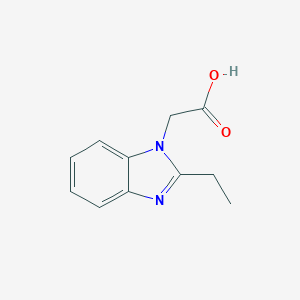
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
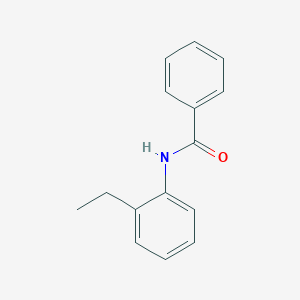
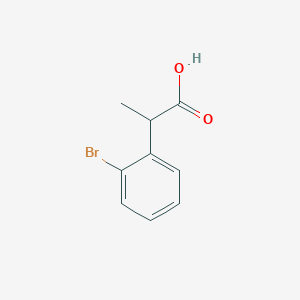
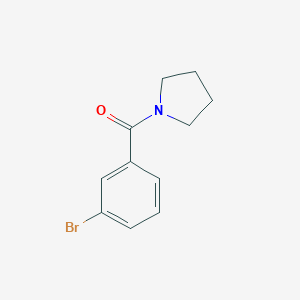
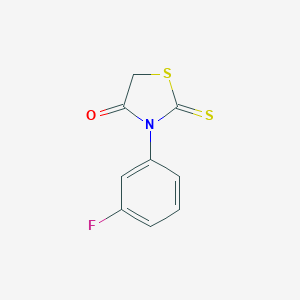
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
